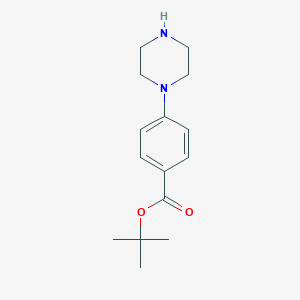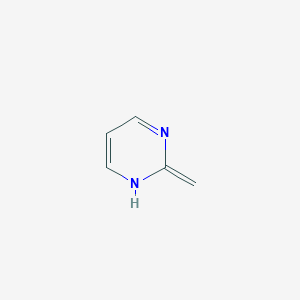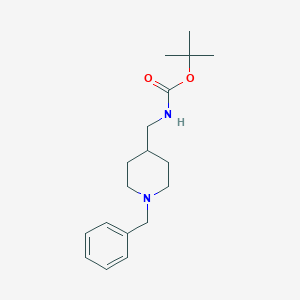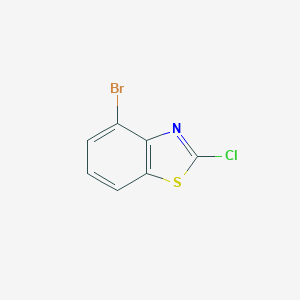![molecular formula C9H10N2O2 B065180 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione CAS No. 191591-66-9](/img/structure/B65180.png)
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it an interesting target for synthesis and further investigation. In
Wirkmechanismus
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters, such as serotonin and dopamine. It has also been proposed that this compound may interact with ion channels in the brain, which could contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione can have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as cortisol, which could contribute to its anxiolytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione in lab experiments is its unique chemical structure. This compound has a number of interesting properties that make it an attractive target for synthesis and further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione. One potential area of investigation is the development of new synthesis methods that could improve the yield and purity of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia.
Synthesemethoden
The synthesis of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acid to obtain the final compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been investigated for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
191591-66-9 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
3-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]azepine-4,8-dione |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-11-8-6(12)2-3-10-9(13)7(5)8/h4,11H,2-3H2,1H3,(H,10,13) |
InChI-Schlüssel |
RNLGGWCYQSHSBU-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=O)NCCC2=O |
Kanonische SMILES |
CC1=CNC2=C1C(=O)NCCC2=O |
Synonyme |
Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)




![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)


![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)